
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine, also known as CPP, is a compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CPP is a piperazine derivative that has been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
作用机制
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine acts as a partial agonist of the NMDA receptor, meaning that it binds to the receptor and activates it to a lesser extent than the endogenous ligand glutamate. By binding to the NMDA receptor, this compound can modulate the activity of the receptor and enhance its function. This can lead to improved synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in mood regulation. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has a high affinity for the NMDA receptor, making it a useful tool for studying the function of this receptor in the brain. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively large molecule that may have difficulty crossing the blood-brain barrier, which could limit its effectiveness in vivo.
未来方向
There are a number of future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal function. Finally, the development of new and more effective NMDA receptor modulators, including this compound derivatives, could lead to the development of new treatments for a variety of neurological disorders.
合成方法
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-cyclohexen-1-yl)ethanol with 4-(4-methylphenyl)piperazine in the presence of a Lewis acid catalyst. Another common method involves the reaction of 1-(3-cyclohexen-1-yl)ethanol with 4-(4-methylphenyl)piperazin-1-yl)butan-1-one in the presence of a reducing agent such as lithium aluminum hydride.
科学研究应用
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine has been extensively studied in the field of neuroscience due to its potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to have neuroprotective effects and may help to prevent the loss of neurons in the brain. Additionally, this compound has been shown to enhance the activity of the NMDA receptor, which may improve learning and memory processes.
属性
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-16-7-9-18(10-8-16)20-13-11-19(12-14-20)15-17-5-3-2-4-6-17/h2-3,7-10,17H,4-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUSZLCOODYIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5234836.png)
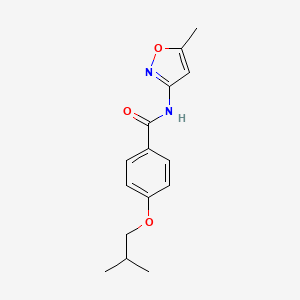

![4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234851.png)
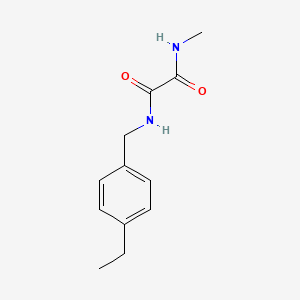
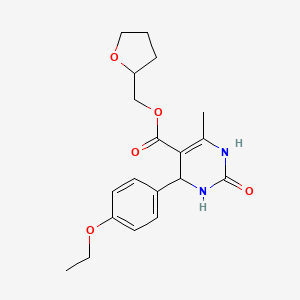
![2-[ethyl(propionyl)amino]benzoic acid](/img/structure/B5234863.png)
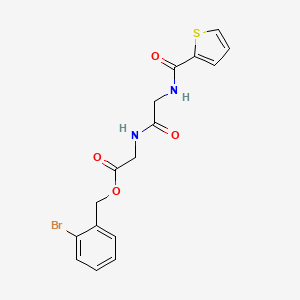
![4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5234871.png)
![2-amino-4-(4-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5234878.png)
![N-{[1-(2-hydroxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B5234898.png)
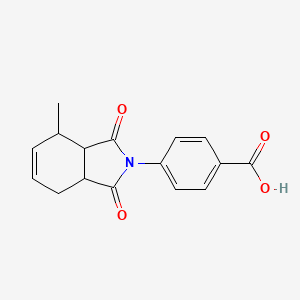
![methyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234910.png)
![1-[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5234916.png)